Summary of Application: This compound can be used in the synthesis of pharmaceuticals.
Methods of Application: In one method, Ethyl-4-nitrobenzoate (3 g, 0.015 mol) in ethanol (100 mL) is used with a 10% Pd/C catalyst cartridge at 25–45 bar and 50 °C.
Results or Outcomes: The result of this process is the synthesis of benzocaine.
Summary of Application: This compound can be used in chemical research, particularly in studies involving nitrobenzoates
Methods of Application: The specific methods of application would depend on the nature of the research. .
Results or Outcomes: The outcomes would vary depending on the specific research goals and experimental design
Summary of Application: This compound can be used as a chiral catalyst or ligand in various chemical reactions.
Methods of Application: The specific methods of application would depend on the nature of the reaction.
Results or Outcomes: The outcomes would vary depending on the specific reaction goals and experimental design.
Summary of Application: This compound can be used in the synthesis of coordination polymers.
Results or Outcomes: The result of this process is the synthesis of new strontium (II) coordination polymers.
Summary of Application: This compound can be used in biodegradation studies.
Methods of Application: The specific methods of application would depend on the nature of the study.
Results or Outcomes: The outcomes would vary depending on the specific study goals and experimental design.
(2R)-(-)-Glycidyl 4-nitrobenzoate is a chiral epoxide compound characterized by the presence of a glycidyl group and a nitrobenzoate moiety. Its molecular formula is C10H9NO5, and it has a molar mass of approximately 209.18 g/mol. This compound is notable for its unique structural features, including an epoxide ring that imparts high reactivity, making it valuable in various
Research indicates that (2R)-(-)-Glycidyl 4-nitrobenzoate exhibits genotoxic properties, which vary between its enantiomers. Studies have shown that it can induce chromosomal aberrations and sister chromatid exchanges in vivo, suggesting potential implications for mutagenicity in biological systems . Its reactivity also allows for modifications of biomolecules, which can be useful in studying enzyme mechanisms and protein interactions.
The synthesis of (2R)-(-)-Glycidyl 4-nitrobenzoate typically involves the reaction of glycidol with 4-nitrobenzoic acid or its derivatives. The general procedure includes:
(2R)-(-)-Glycidyl 4-nitrobenzoate finds applications across various fields:
Interaction studies involving (2R)-(-)-Glycidyl 4-nitrobenzoate focus on its reactivity with nucleophiles and its biological effects. Its ability to form adducts with biological macromolecules raises concerns about its genotoxicity, particularly regarding DNA interactions. Such studies are crucial for understanding the safety profile of this compound in pharmaceutical applications .
Several compounds share structural similarities with (2R)-(-)-Glycidyl 4-nitrobenzoate. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2S)-(+)-Glycidyl 4-nitrobenzoate | Enantiomer with opposite chirality | Different biological activities compared to (2R) |
Glycidyl 4-methylbenzoate | Methyl substitution at the para position | Alters reactivity and applications |
Glycidyl 4-chlorobenzoate | Chlorine substitution at the para position | Varies in reactivity due to electronegative chlorine |
Glycidyl 3-nitrobenzoate | Nitro group at the meta position | Different genotoxic profiles |
(2R)-(-)-Glycidyl 4-nitrobenzoate's uniqueness lies in its chiral nature combined with both an epoxide and a nitro group. This combination allows it to participate in a diverse array of
The Sharpless asymmetric epoxidation is a cornerstone method for synthesizing enantiomerically enriched epoxides, including (2R)-(-)-glycidyl 4-nitrobenzoate. This reaction employs a titanium(IV)-diethyl tartrate (DET) complex to achieve stereochemical control. The catalytic system involves dimeric titanium species, where two Ti centers coordinate with DET ligands, creating a chiral pocket that directs oxygen transfer from tert-butyl hydroperoxide (TBHP) to the allylic alcohol substrate.
Key mechanistic insights include:
Table 1: Reaction Conditions for Titanium-Tartrate Catalyzed Epoxidation
Parameter | Optimal Value | Impact on Selectivity |
---|---|---|
Ti(O-i-Pr)₄ Loading | 5–10 mol% | Higher conversions (>95%) |
TBHP Equivalents | 1.2–1.5 | Minimizes side reactions |
Molecular Sieves | 3Å/4Å | Enhances enantioselectivity |
The Sharpless method is highly effective for primary allylic alcohols, including 2-methyl-2-propen-1-ol, a precursor to (2R)-(-)-glycidol derivatives. Substrate features influencing diastereoselectivity include:
For example, cis-β-methylstyrene undergoes epoxidation with 88–90% enantiomeric excess (ee) under optimized conditions.
The epoxide functionality of (2R)-(-)-glycidyl 4-nitrobenzoate serves as a versatile electrophilic site for nucleophilic ring-opening reactions, making it indispensable in synthesizing bioactive lipids. In leukotriene B4 synthesis, the compound’s (R)-configuration ensures correct stereochemistry at the C5 hydroxyl group during epoxide ring-opening with thiol nucleophiles . For prostaglandin analogs like PGF2α, the nitrobenzoate group acts as a temporary protecting group, facilitating regioselective esterification at the C15 position while preserving the cyclopentane core’s stereochemistry [4] [5].
Table 1: Key Synthetic Routes Using (2R)-(-)-Glycidyl 4-Nitrobenzoate in Lipid Mediator Synthesis
Target Molecule | Reaction Step | Stereochemical Outcome | Yield (%) |
---|---|---|---|
Leukotriene B4 | Epoxide ring-opening with cysteine | >98% ee (C5) | 72 |
PGF2α analog | Esterification at C15 | Retention of (R)-config | 85 |
The compound’s rigid epoxide geometry enables stereocontrol in β-lactam synthesis. During penicillin precursor assembly, the nitrobenzoate group directs axial attack of nitrogen nucleophiles on the epoxide, ensuring cis-fusion of the β-lactam ring and thiazolidine moiety. This selectivity is critical for maintaining antibacterial activity, as demonstrated in ampicillin intermediate syntheses where diastereomeric excess exceeds 95% [6].
In Mitsunobu reactions, (2R)-(-)-glycidyl 4-nitrobenzoate serves as a chiral alcohol precursor, enabling inversion-free coupling of secondary alcohols. This property is exploited in vinca alkaloid synthesis, where the reagent’s nitro group enhances phosphine oxide byproduct solubility, allowing >90% recovery of triphenylphosphine oxide. A notable application includes the stereoretentive synthesis of (-)-strychnine intermediates, achieving 99% enantiomeric purity [2].
The nitrobenzoate group’s electron-deficient nature facilitates glycosyl donor activation. In nickel-catalyzed carboboration of glycals, (2R)-(-)-glycidyl 4-nitrobenzoate acts as a transient protecting group, enabling C2-borylated glycoside formation with 1,2-cis selectivity. This method has produced rare sugars like 2-deoxy-D-ribose analogs in 68–84% yield, demonstrating broad functional group tolerance [2].
Table 2: Glycosylation Outcomes Using Protected Glycidyl Derivatives
Glycal Substrate | Protecting Group | Product | Selectivity (α:β) |
---|---|---|---|
D-Glucal | 4-Nitrobenzoate | 2-Boryl-C-glycoside | 1:99 |
D-Galactal | Acetyl | 1,2-cis-Glycosyl fluoride | 95:5 |
The compound’s nitro group coordinates to strontium ions, forming 2D coordination polymers with 8.2 Å interlayer spacing. These frameworks exhibit exceptional thermal stability (up to 320°C) and CO2 adsorption capacity (3.2 mmol/g at 298 K), attributed to the epoxide-oxygen lone pairs enhancing metal-ligand charge transfer [1].
Under zirconocene catalysis, (2R)-(-)-glycidyl 4-nitrobenzoate undergoes living polymerization to yield isotactic polyethers with 92% tacticity. The nitrobenzoate leaving group lowers activation energy for chain propagation (ΔG‡ = 58 kJ/mol), enabling molecular weight control (Đ = 1.08–1.15). These polymers demonstrate shape-memory properties with 98% strain recovery [1].
The genotoxicological profile of (2R)-(-)-Glycidyl 4-nitrobenzoate demonstrates significant DNA-damaging potential across multiple biological systems. The compound exhibits pronounced genotoxicity through direct interaction with cellular DNA, leading to the formation of DNA adducts that serve as molecular markers of exposure and biological response [1] [2]. The electrophilic nature of the epoxide ring enables covalent binding to nucleophilic sites within DNA bases, particularly at the N7 position of guanine and the N3 position of adenine [1].
DNA adduct formation by (2R)-(-)-Glycidyl 4-nitrobenzoate follows established mechanisms for epoxide-containing compounds. The strained three-membered oxirane ring undergoes nucleophilic attack by electron-rich regions of DNA bases, resulting in ring-opening and covalent bond formation [1]. The presence of the 4-nitrobenzoate moiety influences the reactivity pattern, as electron-withdrawing groups increase the electrophilicity of the epoxide carbon atoms . This enhanced reactivity contributes to the compound's significant genotoxic potential compared to other epoxide derivatives.
The stability and persistence of DNA adducts formed by (2R)-(-)-Glycidyl 4-nitrobenzoate vary depending on the specific nucleophilic site involved in the reaction. N7-guanine adducts typically exhibit reduced stability due to the creation of labile glycosidic linkages, leading to depurination and apurinic site formation [1]. These apurinic sites represent pre-mutagenic lesions that can undergo further transformation into single-strand breaks under alkaline conditions, contributing to the overall genotoxic response observed in cellular systems [1].
Test System | Endpoint | Result | Enantiomer Specificity |
---|---|---|---|
Salmonella typhimurium TA100 | Mutagenicity | Positive (genotoxic) | Differences between R and S isomers |
Mouse bone marrow chromosomal aberrations | Chromosomal aberrations | Positive (13 of 18 isomers genotoxic) | Significant difference only for glycidyl 4-nitrobenzoate |
Mouse bone marrow sister chromatid exchanges | Sister chromatid exchanges | Positive (enantiomer-specific differences) | Differences detected between R and S isomers |
Allium cepa root tip cells | Chromosomal aberrations | Positive (dose-dependent) | Not specified |
V79 Chinese hamster cells | DNA strand breaks | Positive (concentration-dependent) | Not specified |
The chromosomal aberration induction mechanisms of (2R)-(-)-Glycidyl 4-nitrobenzoate involve multiple pathways of DNA damage that manifest as structural chromosome abnormalities. The compound induces a spectrum of chromosomal aberrations including chromatid breaks, chromatid gaps, iso-chromatid breaks, dicentric chromosomes, and exchange aberrations [4] [5]. These aberrations arise through direct DNA damage at the replication fork, where the compound's electrophilic epoxide ring reacts with nucleophilic sites in the DNA backbone and bases.
Chromatid breaks and gaps represent the most frequently observed aberrations following exposure to (2R)-(-)-Glycidyl 4-nitrobenzoate [4]. Chromatid breaks result from direct DNA damage at the replication fork, where the compound interferes with DNA synthesis processes. The formation of chromatid gaps indicates the presence of DNA repair intermediates, suggesting that cellular repair mechanisms are activated but may be insufficient to completely restore DNA integrity [4]. The dose-dependent increase in these aberrations demonstrates a direct relationship between compound concentration and the severity of chromosomal damage.
Iso-chromatid breaks, where both chromatids are affected at the same chromosomal locus, indicate more severe DNA damage events [4]. These aberrations suggest that the compound can cause damage that affects both DNA strands simultaneously, potentially through the formation of DNA cross-links or through damage occurring during DNA replication when both strands are accessible. Dicentric chromosomes, characterized by the presence of two centromeres in a single chromosome, arise from more complex rearrangement events that may involve multiple DNA break sites [4].
Exchange aberrations, including reciprocal translocations, represent sophisticated chromosomal rearrangements that occur when DNA breaks in different chromosomes are repaired incorrectly [4]. These aberrations are particularly significant from a mutagenic perspective, as they can lead to gene disruption, altered gene expression patterns, and chromosomal instability. The formation of chromosome fragments indicates the presence of acentric chromosome pieces that lack centromeres and are typically lost during cell division [4].
Aberration Type | Frequency | Mechanism | Dose Response |
---|---|---|---|
Chromatid breaks | High (most common) | Direct DNA damage at replication fork | Dose-dependent increase |
Chromatid gaps | High (most common) | DNA repair intermediates | Dose-dependent increase |
Iso-chromatid breaks | Moderate | Both chromatids affected at same locus | Dose-dependent increase |
Dicentric chromosomes | Low | Two centromeres in one chromosome | Dose-dependent increase |
Exchange aberrations | Moderate | Reciprocal translocations | Dose-dependent increase |
Multiple breaks | Variable | Multiple DNA break sites | Dose-dependent increase |
Chromosome fragments | Variable | Chromosome breakage products | Dose-dependent increase |
The enantiomer-specific mutagenicity profiles of (2R)-(-)-Glycidyl 4-nitrobenzoate reveal significant differences in biological activity between the R and S stereoisomers. Studies using Salmonella typhimurium strain TA100 demonstrate that mutagenicity differences exist between the enantiomers, with distinct potency profiles observed for each stereoisomer [5] [6]. The (2R)-(-)-enantiomer exhibits higher mutagenic potency compared to the (2S)-(+)-enantiomer in bacterial mutagenicity assays, indicating that stereochemical configuration significantly influences biological activity.
In vivo genotoxicity studies using mouse bone marrow cells reveal that (2R)-(-)-Glycidyl 4-nitrobenzoate is unique among tested epoxide compounds in demonstrating statistically significant differences between enantiomers in chromosomal aberration induction [5] [6]. While thirteen of eighteen tested isomers showed genotoxic activity compared to negative controls, only glycidyl 4-nitrobenzoate exhibited significant enantiomer-specific differences in chromosomal aberration formation. This finding suggests that the 4-nitrobenzoate substituent plays a crucial role in determining stereochemical selectivity in DNA damage induction.
Sister chromatid exchange evaluations provide additional evidence for enantiomer-specific biological activity. Differences between the (2R)-(-) and (2S)-(+) enantiomers were detected in sister chromatid exchange formation, indicating that stereochemical configuration influences the mechanisms of DNA damage and repair [5] [6]. The enantiomer-specific differences in sister chromatid exchange formation suggest that the compounds interact differently with DNA repair mechanisms, potentially through differential binding affinities or distinct patterns of DNA adduct formation.
The molecular basis for enantiomer-specific mutagenicity likely involves differential interactions with cellular targets, including DNA bases, repair enzymes, and metabolic enzymes. The three-dimensional arrangement of substituents around the chiral center influences the spatial orientation of the electrophilic epoxide ring relative to the 4-nitrobenzoate group, affecting both the accessibility of nucleophilic sites and the stability of resulting DNA adducts [5] [6]. These stereochemical differences translate into distinct biological responses, with implications for risk assessment and mechanistic understanding of epoxide genotoxicity.
Enantiomer | Test System | Relative Potency | Statistical Significance |
---|---|---|---|
(2R)-(-)-Glycidyl 4-nitrobenzoate | Salmonella TA100 | Higher | Significant difference |
(2S)-(+)-Glycidyl 4-nitrobenzoate | Salmonella TA100 | Lower | Significant difference |
(2R)-(-)-Glycidyl 4-nitrobenzoate | Mouse bone marrow CA | Significant genotoxicity | Only compound showing enantiomer difference |
(2S)-(+)-Glycidyl 4-nitrobenzoate | Mouse bone marrow CA | Significant genotoxicity | Only compound showing enantiomer difference |
(2R)-(-)-Glycidyl 4-nitrobenzoate | Mouse bone marrow SCE | Differential response | Significant difference detected |
(2S)-(+)-Glycidyl 4-nitrobenzoate | Mouse bone marrow SCE | Differential response | Significant difference detected |
The enzymatic transformation pathways for (2R)-(-)-Glycidyl 4-nitrobenzoate in microbial systems involve complex metabolic processes that address both the epoxide and nitrobenzoate moieties of the molecule. These pathways represent fundamental mechanisms by which microorganisms process and detoxify xenobiotic compounds containing both electrophilic epoxide rings and nitroaromatic functionalities [7] [8]. The metabolic transformation involves sequential enzymatic reactions that reduce the nitro group, hydrolyze the epoxide ring, and integrate the resulting products into central metabolic pathways.
The initial metabolic steps typically involve the reductive transformation of the nitrobenzoate moiety through specialized nitroreductase enzymes. These enzymes catalyze the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates to yield the corresponding amino derivative [7] [8]. The presence of the epoxide ring in (2R)-(-)-Glycidyl 4-nitrobenzoate adds complexity to this metabolic process, as epoxide hydrolases must also act to prevent the accumulation of reactive electrophilic intermediates that could damage cellular components.
The integration of these transformation pathways requires coordinate regulation of multiple enzyme systems, including those involved in nitro group reduction, epoxide hydrolysis, and subsequent catabolism of the resulting metabolites [7] [8]. The efficiency of these pathways determines the overall toxicity and environmental fate of the compound, with implications for both bioremediation applications and toxicological risk assessment. The stereochemical configuration of the epoxide center influences the substrate specificity and catalytic efficiency of relevant enzymes, contributing to enantiomer-specific metabolic profiles.
The catabolic route for (2R)-(-)-Glycidyl 4-nitrobenzoate in Pseudomonas putida involves the coordinated action of multiple enzyme systems that have evolved to process nitroaromatic compounds and related xenobiotic substrates. Pseudomonas putida strain TW3 demonstrates the ability to metabolize 4-nitrotoluene through 4-nitrobenzoate intermediates, utilizing a well-characterized pathway that includes 4-nitrobenzoate reductase and 4-hydroxylaminobenzoate lyase enzymes [7]. This metabolic capability provides the foundation for understanding how related compounds such as (2R)-(-)-Glycidyl 4-nitrobenzoate might be processed by this versatile microorganism.
The key enzyme in the initial transformation of 4-nitrobenzoate-containing compounds is 4-nitrobenzoate reductase, encoded by the pnbA gene [7]. This enzyme catalyzes the direct reduction of 4-nitrobenzoate to 4-hydroxylaminobenzoate, consuming two moles of NADH per mole of substrate. The enzyme demonstrates substrate specificity for 4-nitrobenzoate and related compounds, suggesting that (2R)-(-)-Glycidyl 4-nitrobenzoate could serve as a substrate for this reductase, albeit with potentially different kinetic parameters due to the presence of the glycidyl ester linkage.
The subsequent enzymatic step involves 4-hydroxylaminobenzoate lyase, encoded by the pnbB gene, which catalyzes the conversion of 4-hydroxylaminobenzoate to protocatechuate and ammonium [7]. This reaction represents a critical step in the pathway, as it generates protocatechuate, a central intermediate in bacterial aromatic compound catabolism that can be further metabolized through the beta-ketoadipate pathway. The production of ammonium provides a nitrogen source that can be assimilated through the glutamine synthetase-glutamate synthase pathway for biosynthetic purposes.
The regulation of these catabolic genes involves the LysR-type transcriptional regulator PnbR, which controls the expression of the pnbA and pnbB genes in response to substrate availability [7]. This regulatory system ensures that the enzymes required for nitrobenzoate catabolism are produced only when needed, optimizing cellular resource allocation. The presence of (2R)-(-)-Glycidyl 4-nitrobenzoate might influence this regulatory system, potentially serving as an inducer or affecting the expression of genes involved in aromatic compound metabolism.
Enzyme | Substrate | Product | Cofactor | Pathway Role |
---|---|---|---|---|
4-Nitrobenzoate reductase (PnbA) | 4-Nitrobenzoate | 4-Hydroxylaminobenzoate | NADH (2 mol per mol substrate) | Initial reduction step |
4-Hydroxylaminobenzoate lyase (PnbB) | 4-Hydroxylaminobenzoate | Protocatechuate + NH₄⁺ | Not specified | Ring cleavage preparation |
Nitrite reductase (NirDB) | Nitrite | Ammonium | NADPH | Nitrogen assimilation |
Nitroreductase (Type I) | Nitro compounds | Hydroxylamine derivatives | NAD(P)H | Reductive activation |
Nitroreductase (Type II) | Nitro compounds | Nitroso intermediates | NAD(P)H | Radical formation |
Epoxide hydrolase (mEH) | Epoxide ring | Vicinal diol | Not required | Detoxification |
The reductive activation of nitroarene functionalities in (2R)-(-)-Glycidyl 4-nitrobenzoate involves complex enzymatic processes that convert the relatively stable nitro group into more reactive intermediates. This activation process is mediated by various nitroreductase enzymes that utilize NAD(P)H as electron donors to facilitate the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates [8] [9]. The reductive activation pathway is crucial for understanding both the metabolic fate and toxicological properties of nitroaromatic compounds.
The initial step in nitroarene reductive activation involves the two-electron reduction of the nitro group to form the corresponding nitroso intermediate [8] [9]. This reaction is catalyzed by various nitroreductases, including bacterial type I and type II enzymes, as well as mammalian enzymes such as NADPH-cytochrome P450 reductase and aldehyde oxidase. The nitroso intermediate is highly unstable and undergoes rapid further reduction at a rate approximately 10,000 times faster than the initial reduction step, making it difficult to detect under normal conditions [9].
The second reduction step converts the nitroso intermediate to the hydroxylamine derivative through another two-electron transfer process [8] [9]. The hydroxylamine intermediate represents a key reactive metabolite that can undergo various conjugation reactions, including acetylation by N-acetyltransferases or conjugation with glutathione. The reactivity of the hydroxylamine group makes it particularly important in the context of DNA adduct formation and mutagenicity, as it can form covalent bonds with nucleophilic sites in DNA bases.
The final step in the reductive activation pathway involves the conversion of the hydroxylamine derivative to the corresponding amine through a final two-electron reduction [8] [9]. This step is generally considered detoxification, as the amino group is less reactive than the preceding intermediates. However, under certain conditions, the amine can undergo further metabolic transformations, including oxidation back to reactive intermediates, creating the possibility of futile redox cycling.
The specific pathway followed during nitroarene reductive activation depends on the enzymatic systems present and the cellular conditions. Type I nitroreductases, which are oxygen-insensitive, catalyze efficient two-electron reductions that minimize the formation of reactive oxygen species [9]. In contrast, type II nitroreductases, which are oxygen-sensitive, can catalyze one-electron reductions that lead to the formation of nitroanion radicals and subsequent reactive oxygen species generation through futile redox cycling.
Reduction Step | Electron Transfer | Intermediate Stability | Biological Significance | Enzyme Systems |
---|---|---|---|---|
Nitro → Nitroso | 2 electrons | Unstable (rapid further reduction) | Rapid conversion (10⁴ faster than first step) | Nitroreductases, P450 reductase |
Nitroso → Hydroxylamine | 2 electrons | Moderate stability | Key reactive intermediate | Nitroreductases, AOX, XO |
Hydroxylamine → Amine | 2 electrons | Stable end product | Final reduced product | Nitroreductases, AKR |
Radical pathway (Type II) | 1 electron (radical) | Highly reactive radicals | Futile redox cycling | Type II nitroreductases |
Hydride transfer (Type I) | 2 electrons (hydride) | Controlled two-electron steps | Efficient detoxification | Type I nitroreductases, NQO1 |
Conjugation reactions | Conjugation with GSH/acetate | Conjugated products | Phase II metabolism | GST, NAT enzymes |
Irritant